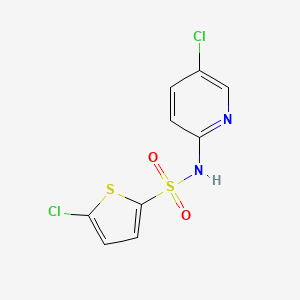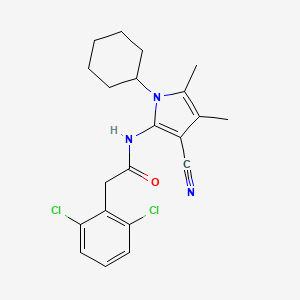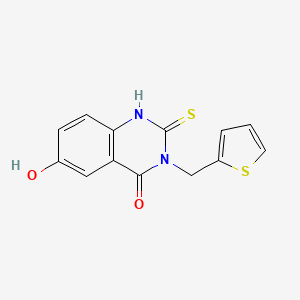![molecular formula C18H28N2O3 B7534675 N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide](/img/structure/B7534675.png)
N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide, also known as MPWB, is a novel compound that has gained significant interest in the scientific community due to its potential as a therapeutic agent. MPWB is a benzamide derivative that has been synthesized using a specific method that involves the reaction of 4-hydroxybenzamide and 1-(2-methoxyethyl)piperidin-4-amine.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and survival. N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide has been shown to inhibit the activity of AKT, a protein kinase that plays a crucial role in cell survival and proliferation. Additionally, N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins and play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide has been shown to exhibit anti-inflammatory and antioxidant properties. N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro and in vivo.
Advantages and Limitations for Lab Experiments
N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide has several advantages for lab experiments, including its ability to inhibit cancer cell growth and induce apoptosis. Additionally, N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide has been shown to exhibit low toxicity in vitro and in vivo, suggesting that it may be a safe and effective therapeutic agent. However, there are also limitations to using N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide in lab experiments, including its limited solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for research on N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide. One potential direction is to investigate the potential of N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide and its potential for off-target effects. Finally, the development of more efficient and scalable synthesis methods for N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide could facilitate its use in preclinical and clinical studies.
Conclusion
In conclusion, N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide is a promising compound with potential as a therapeutic agent for cancer treatment and other diseases. Its unique structure and biological activity make it an interesting target for further research. While there are still many unanswered questions about its mechanism of action and potential for off-target effects, N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide represents a promising avenue for the development of new therapeutic agents.
Synthesis Methods
The synthesis of N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide involves the reaction of 4-hydroxybenzamide and 1-(2-methoxyethyl)piperidin-4-amine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is then heated to a specific temperature, and the resulting product is purified using various techniques, including column chromatography.
Scientific Research Applications
N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide has been shown to exhibit a range of biological activities, making it a promising candidate for various therapeutic applications. Several studies have investigated the potential of N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide as an anticancer agent, with promising results. N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide has been shown to induce apoptosis in cancer cells, suggesting that it may be a potential therapeutic agent for cancer treatment.
properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-14(2)23-17-6-4-15(5-7-17)18(21)19-16-8-10-20(11-9-16)12-13-22-3/h4-7,14,16H,8-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGJYECCXYFGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534602.png)
![5,7-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7534610.png)
![1-[3-[Bis(4-methoxyphenyl)methoxy]-2-hydroxypropyl]piperidine-4-carboxamide](/img/structure/B7534617.png)
![N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide](/img/structure/B7534621.png)
![2-chloro-N-(2-methoxyphenyl)-5-[(2,4,6-trichloroanilino)carbamoyl]benzenesulfonamide](/img/structure/B7534625.png)

![[1-(Cyclohexylmethylamino)-1-oxopropan-2-yl] 4-fluoro-3-morpholin-4-ylsulfonylbenzoate](/img/structure/B7534658.png)
![(6-Methoxypyridin-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534666.png)
![1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one](/img/structure/B7534667.png)
![N-[3-(2,6-dimethylanilino)quinoxalin-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7534668.png)


![N-tert-butyl-2-[[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]benzenesulfonamide](/img/structure/B7534709.png)